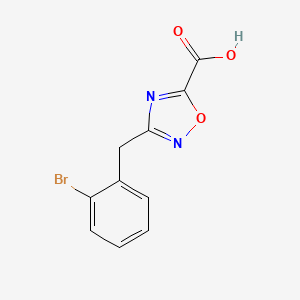

3-(2-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-[(2-bromophenyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O3/c11-7-4-2-1-3-6(7)5-8-12-9(10(14)15)16-13-8/h1-4H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFVXCFXYPRACO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NOC(=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach: Amidoxime and Carboxylic Acid Cyclodehydration

A widely accepted and effective method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, including 3-(2-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid, involves a three-step sequence:

- Step 1: Generation of amidoxime intermediate in situ from the corresponding nitrile (e.g., 2-bromobenzyl nitrile) and hydroxylamine hydrochloride.

- Step 2: Formation of an O-acylamidoxime intermediate by reaction with the carboxylic acid.

- Step 3: Cyclodehydration of the O-acylamidoxime to form the 1,2,4-oxadiazole ring.

This sequence can be performed in a one-pot manner without the need for stringent conditions such as inert atmosphere or low temperature, and can proceed at room temperature or elevated temperatures in suitable solvents like ethanol.

Detailed Procedure Highlights

Amidoxime Formation: Hydroxylamine hydrochloride (NH2OH·HCl) is reacted with the nitrile in ethanol in the presence of a mild base such as triethylamine (TEA). TEA is preferred due to its solubility and mild basicity, which promotes efficient amidoxime formation and facilitates water removal by azeotropic distillation.

Cyclodehydration: After amidoxime formation, the carboxylic acid (in this case, 1 equivalent of 3-(2-bromobenzyl)carboxylic acid or an equivalent acid) is added along with coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in DMF to activate the acid. The mixture is then heated with triethylamine at around 100 °C for several hours to induce cyclodehydration and ring closure to the oxadiazole.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Amidoxime formation | Nitrile + NH2OH·HCl + TEA | Ethanol | Room temp to 70 °C | 6–16 hours | Mild base TEA promotes reaction |

| O-acylamidoxime formation | Carboxylic acid + EDC + HOAt | DMF | Room temperature | 24 hours | Activation of acid |

| Cyclodehydration | Triethylamine + heating | DMF | 100 °C | 3 hours | Ring closure to oxadiazole |

Yields for similar 3,5-disubstituted 1,2,4-oxadiazoles under these conditions typically range from 60% to 70%.

One-Pot Parallel Synthesis Method from Nitriles and Carboxylic Acids (Method B)

A streamlined one-pot procedure has been reported that combines amidoxime formation and cyclodehydration steps without isolation of intermediates:

- The nitrile (e.g., 2-bromobenzyl nitrile), hydroxylamine hydrochloride, and triethylamine are mixed in ethanol and shaken at room temperature for 6 hours.

- The reaction mixture is then heated at 70 °C for 16 hours to complete amidoxime formation.

- After solvent removal, the carboxylic acid, EDC, and HOAt are added, and the mixture is shaken at room temperature for 24 hours.

- Cyclodehydration is induced by heating with triethylamine at 100 °C for 3 hours.

- The product is extracted with chloroform and purified.

This method avoids intermediate isolation and is amenable to parallel synthesis and scale-down, yielding the desired oxadiazole in moderate to good yields (~66%).

Alternative Approaches and Functionalization Strategies

While the above methods focus on 1,2,4-oxadiazoles, related oxadiazole systems (e.g., 1,3,4-oxadiazoles) have been synthesized using one-pot protocols involving carboxylic acids and specialized reagents like N-isocyaniminotriphenylphosphorane (NIITP). These methods allow for streamlined synthesis and late-stage functionalization, including arylation and amination, under mild conditions with copper catalysis. Although these methods are for 1,3,4-oxadiazoles, the concept of one-pot synthesis with functional group tolerance and catalyst optimization could inspire analogous approaches for 1,2,4-oxadiazole derivatives like this compound.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Yield Range |

|---|---|---|---|---|

| Amidoxime + Carboxylic Acid Cyclodehydration | Nitrile + NH2OH·HCl + Carboxylic acid | TEA base, EDC/HOAt coupling, heating 100 °C | Mild conditions, no inert atmosphere | 60–70% |

| One-Pot Parallel Synthesis (Method B) | Nitrile + NH2OH·HCl + Carboxylic acid | Ethanol solvent, TEA, EDC/HOAt, heating | No intermediate isolation, scalable | ~66% |

| One-Pot Synthesis-Functionalization (1,3,4-oxadiazoles) | Carboxylic acids + NIITP + aryl iodides | Copper catalysis, mild heating | Late-stage functionalization, broad scope | Up to 80% (related system) |

Research Findings and Notes

- The amidoxime formation step is critical and can be efficiently carried out with triethylamine in ethanol, which supports mild heating and water removal by azeotropic distillation.

- The cyclodehydration step proceeds smoothly in the presence of triethylamine at elevated temperatures (~100 °C) without the need for inert atmosphere.

- The use of coupling agents EDC and HOAt facilitates activation of the carboxylic acid and improves yields.

- The one-pot parallel synthesis method offers operational simplicity and is suitable for small-scale and parallel synthesis.

- Functional group tolerance includes halogen substituents such as bromine, which is essential for this compound preparation.

- Analogous one-pot methods for 1,3,4-oxadiazoles demonstrate the potential for further functionalization and diversification, suggesting avenues for future method development for 1,2,4-oxadiazoles.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo several types of chemical reactions:

Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring.

Carboxylation and Decarboxylation: The carboxylic acid group can participate in carboxylation and decarboxylation reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium iodide or potassium carbonate can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction can modify the oxadiazole ring.

Scientific Research Applications

3-(2-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

Biological Studies: It can be used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(2-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromobenzyl group can interact with various enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution Effects

- 3-(4-Bromophenyl)-1,2,4-Oxadiazole-5-Carboxylic Acid (CAS 944906-44-9): This positional isomer has a bromine atom at the para position of the phenyl ring. Molecular weight: 269.05 g/mol (C₉H₅BrN₂O₃) .

- 3-(4-Bromobenzyl)-1,2,4-Oxadiazole-5-Carboxylic Acid (CAS 1215585-30-0) :

The benzyl spacer between the oxadiazole and bromophenyl group increases flexibility, which may influence conformational preferences in receptor binding. Molecular weight: 297.12 g/mol (C₁₀H₇BrN₂O₃) .

Key Differences :

| Property | Target Compound (2-Bromo) | 4-Bromophenyl Analog | 4-Bromobenzyl Analog |

|---|---|---|---|

| Bromine Position | Ortho | Para | Para (benzyl) |

| Molecular Weight (g/mol) | 283.08 (C₁₀H₇BrN₂O₃) | 269.05 | 297.12 |

| Steric Hindrance | High | Moderate | Moderate |

| Solubility (Predicted) | Lower | Higher | Intermediate |

Functional Group Variations: Carboxylic Acid vs. Esters

- Ethyl 3-(4-Chlorophenyl)-1,2,4-Oxadiazole-5-Carboxylate (CAS 163719-69-5) :

Replacing the carboxylic acid with an ester group (ethyl) increases lipophilicity, enhancing membrane permeability but reducing water solubility. This derivative is used in agrochemical studies . - Molecular weight: 234.21 g/mol (C₁₁H₁₀N₂O₄) .

Activity Implications :

- Carboxylic acid derivatives (e.g., target compound) are more likely to engage in ionic interactions in biological targets, while esters may act as prodrugs .

- Bromine’s electron-withdrawing effect in the target compound may enhance electrophilic reactivity compared to methoxy or methyl substituents .

Heterocyclic Core Modifications: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole

- This compound has a molecular weight of 269.05 g/mol (C₉H₅BrN₂O₃) and is studied for its antimicrobial properties .

Biological Activity

3-(2-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and antiviral properties, supported by data tables and research findings.

- Chemical Formula : C₁₀H₇BrN₂O₃

- CAS Number : 1216634-75-1

- Molecular Weight : 273.08 g/mol

- Structure : The compound features a 1,2,4-oxadiazole ring which is known for its bioisosteric properties, enhancing its potential as a drug candidate.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. Notably, studies have shown that compounds similar to this compound can inhibit cell proliferation across various cancer cell lines.

The compound's mechanism involves targeting specific molecular pathways that regulate cell growth and apoptosis. For instance, it has been shown to induce apoptosis in cancer cells by affecting the cell cycle and promoting cell death pathways.

Antibacterial Activity

This compound has demonstrated notable antibacterial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| E. faecalis | 40 | 29 | |

| P. aeruginosa | 50 | 24 | |

| S. typhi | 40 | 30 | |

| K. pneumoniae | 50 | 19 |

These findings suggest that the compound could be a valuable addition to antibiotic therapies, particularly in treating infections caused by resistant strains.

Antiviral Activity

Recent studies have also highlighted the antiviral potential of oxadiazole derivatives against viruses such as SARS-CoV-2. Compounds exhibiting PLpro inhibition activity have been identified:

These findings underscore the importance of exploring oxadiazole derivatives in the context of emerging viral threats.

Case Studies

Several case studies have investigated the biological activities of oxadiazole derivatives:

- Anticancer Activity Study : A comprehensive study evaluated various oxadiazole derivatives against a panel of cancer cell lines. The results indicated that modifications to the oxadiazole structure significantly enhanced anticancer potency.

- Antibacterial Screening : A series of experiments were conducted to assess the antibacterial efficacy of oxadiazoles against clinical isolates of resistant bacteria. The results demonstrated that certain derivatives had comparable or superior activity compared to traditional antibiotics.

Q & A

Q. What are the established synthetic pathways for synthesizing 3-(2-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid?

- Methodological Answer: A common approach involves coupling 2-bromobenzyl derivatives with oxadiazole precursors. For example, brominated benzoic acids (e.g., 2-bromobenzoic acid ) can serve as starting materials. Cyclization of acylhydrazides or tetrazole intermediates with activating agents like DIC (N,N'-diisopropylcarbodiimide) in solvents such as DCM/DMF (9:1) has been demonstrated for analogous oxadiazoles . Optimization typically includes reflux conditions (45–50°C for 24 hours) and purification via recrystallization or column chromatography .

Q. How is structural characterization performed for this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the bromobenzyl and oxadiazole moieties. Compare ¹H/¹³C NMR shifts with literature data for similar compounds (e.g., 5-bromo-2-hydroxy-3-biphenylcarboxylic acid ). High-Performance Liquid Chromatography (HPLC) or LC-MS validates purity (>95% as per industry standards ), while melting point analysis (e.g., 114–116°C for related oxadiazoles ) ensures consistency.

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the cyclization step?

- Methodological Answer: Side reactions (e.g., over-bromination or hydrolysis) are minimized by controlling stoichiometry and reaction time. For brominated intermediates, slow addition of brominating agents (e.g., Br₂ in CCl₄ ) prevents exothermic side reactions. Solvent selection (polar aprotic solvents like DMF stabilize intermediates ) and inert atmospheres (N₂/Ar) reduce oxidative degradation. Monitoring via TLC or in-situ IR spectroscopy helps terminate reactions at optimal conversion .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Methodological Answer: Density Functional Theory (DFT) calculations assess electronic effects of the bromobenzyl group on the oxadiazole ring’s electrophilicity. Software like Gaussian or ORCA models transition states for reactions (e.g., nucleophilic substitution at the bromine site). Molecular docking studies evaluate interactions with biological targets, leveraging crystallographic data from related brominated aromatics . Validation involves comparing computed vs. experimental NMR/UV-Vis spectra .

Q. What advanced purification techniques resolve co-eluting impurities in final products?

- Methodological Answer: Preparative HPLC with gradient elution (e.g., 0–50% TBME/cyclohexane ) separates structurally similar byproducts. For thermally stable compounds, fractional crystallization using solvent pairs (water/ethanol) improves purity . High-resolution mass spectrometry (HRMS) identifies trace impurities, while flash chromatography with silica gel or reverse-phase columns achieves >98% purity .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported melting points for analogous compounds?

- Methodological Answer: Variations in melting points (e.g., 72–74°C vs. 114–116°C for brominated oxadiazoles ) often stem from polymorphic forms or residual solvents. Re-crystallize the compound from multiple solvents (e.g., EtOAc/hexane) and characterize via X-ray diffraction (XRD) to confirm crystalline phase. Differential Scanning Calorimetry (DSC) quantifies thermal behavior, while elemental analysis verifies stoichiometric consistency .

Experimental Design

Q. What safety protocols are critical when handling brominated intermediates?

- Methodological Answer: Brominated aromatics require handling in fume hoods with PPE (gloves, goggles). Avoid exposure to light or moisture, as bromine can hydrolyze to HBr . Neutralize waste with 10% sodium thiosulfate before disposal. For large-scale reactions, implement pressure-relief systems due to exothermic risks during bromination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.